molecular formula C15H19NO3 B7473624 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide

Cat. No. B7473624
M. Wt: 261.32 g/mol
InChI Key: VNEBQOFYOLDBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide, commonly known as BDBMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDBMC belongs to the class of compounds known as benzodioxin derivatives, which have been studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of BDBMC is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. BDBMC has been shown to activate the Akt signaling pathway, which is involved in cell survival and growth. It also inhibits the JNK signaling pathway, which is involved in cell death and inflammation.
Biochemical and Physiological Effects:
BDBMC has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several neuroprotective proteins, including Bcl-2 and BDNF. It also reduces the levels of inflammatory cytokines, such as TNF-α and IL-1β. Additionally, BDBMC has been shown to improve mitochondrial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDBMC in lab experiments is its neuroprotective properties. It can be used to study the mechanisms of neurodegenerative diseases and potentially develop new treatments. However, one of the limitations of using BDBMC is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving BDBMC. One area of interest is the potential use of BDBMC in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of BDBMC and its effects on various signaling pathways in the brain. Finally, the development of more efficient synthesis methods for BDBMC could lead to increased availability and lower costs for researchers.

Synthesis Methods

The synthesis of BDBMC involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with cyclopentylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

BDBMC has been studied extensively for its potential applications in scientific research. One of the most significant areas of research has been in the field of neuroscience, where BDBMC has been shown to have neuroprotective effects. Studies have also demonstrated that BDBMC can prevent the death of brain cells and improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-15(12-3-1-2-4-12)16-10-11-5-6-13-14(9-11)19-8-7-18-13/h5-6,9,12H,1-4,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEBQOFYOLDBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide

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